Ethyl 5-(4-methylphenyl)-5-oxovalerate chemical structure and properties
Ethyl 5-(4-methylphenyl)-5-oxovalerate chemical structure and properties
An In-depth Technical Guide to Ethyl 5-(4-methylphenyl)-5-oxovalerate
Prepared by: Gemini, Senior Application Scientist
Executive Summary
Ethyl 5-(4-methylphenyl)-5-oxovalerate is a keto-ester of significant interest in synthetic organic chemistry and medicinal research. Its structure, featuring a terminal ethyl ester, a flexible five-carbon aliphatic chain, and a p-tolyl aromatic moiety, makes it a versatile building block for the synthesis of more complex molecular architectures. This guide provides a comprehensive overview of its chemical structure, physicochemical properties, a detailed protocol for its synthesis via Friedel-Crafts acylation, and its potential applications as a core scaffold in drug discovery and materials science. The content herein is curated for researchers, chemists, and drug development professionals seeking to leverage this compound in their work.
Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. Ethyl 5-(4-methylphenyl)-5-oxovalerate is systematically named ethyl 5-(4-methylphenyl)-5-oxopentanoate according to IUPAC nomenclature. While this compound is primarily a synthetic intermediate and not widely available commercially, its parent carboxylic acid, 5-(4-methylphenyl)-5-oxovaleric acid, is cataloged under CAS Number 833-85-2.[1]
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | ethyl 5-(4-methylphenyl)-5-oxopentanoate |
| Common Names | Ethyl 5-(p-tolyl)-5-oxovalerate |
| CAS Number | Not available (Parent Acid: 833-85-2[1]) |
| Molecular Formula | C₁₄H₁₈O₃ |
| Molecular Weight | 234.29 g/mol |
| Canonical SMILES | CCOC(=O)CCCC(=O)C1=CC=C(C=C1)C |
| InChI Key | FZOKDFXOMPEWST-UHFFFAOYSA-N |
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value | Notes |
| Boiling Point | ~340-360 °C at 760 mmHg | Estimation based on analogous aromatic keto-esters. |
| Melting Point | Not available | Likely a low-melting solid or an oil at room temperature. |
| Density | ~1.08 ± 0.06 g/cm³ | Predicted value. |
| LogP | ~2.8 - 3.2 | Indicates moderate lipophilicity. |
Analytical Characterization and Spectroscopic Profile
To ensure the identity and purity of a synthesized compound, a suite of spectroscopic analyses is required. This represents a self-validating system for the protocol described later. The expected spectral data for Ethyl 5-(4-methylphenyl)-5-oxovalerate are as follows:
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¹H NMR Spectroscopy (Proton NMR): The proton NMR spectrum provides a map of all unique proton environments in the molecule.
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Aromatic Protons: Two doublets are expected in the aromatic region (~7.2-7.9 ppm). The protons ortho to the carbonyl group will be further downfield (~7.8-7.9 ppm) than the protons meta to it (~7.2-7.3 ppm), presenting a characteristic AA'BB' splitting pattern.
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Aliphatic Protons: The methylene group (C4-H₂) adjacent to the ketone will appear as a triplet around 3.0-3.1 ppm. The methylene group (C2-H₂) adjacent to the ester will be a triplet around 2.4-2.5 ppm. The central methylene group (C3-H₂) will appear as a multiplet (quintet or triplet of triplets) around 2.0-2.1 ppm.
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Ethyl Ester Protons: A quartet corresponding to the -OCH₂- group will be observed around 4.1-4.2 ppm, and a triplet for the terminal -CH₃ group will be seen around 1.2-1.3 ppm.[2]
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Methyl Phenyl Protons: A sharp singlet for the benzylic methyl group (-C₆H₄-CH₃) will be present around 2.4 ppm.
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-
¹³C NMR Spectroscopy (Carbon NMR): Carbon NMR distinguishes the unique carbon atoms within the structure.[3][4]
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Carbonyl Carbons: Two distinct signals are expected in the downfield region: one for the ketone carbonyl (~195-200 ppm) and one for the ester carbonyl (~170-175 ppm).[3]
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Aromatic Carbons: Four signals are expected in the aromatic region (~128-145 ppm). The quaternary carbon attached to the carbonyl will be around 135 ppm, and the carbon bearing the methyl group will be the most downfield at ~145 ppm.[5]
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Aliphatic Carbons: Signals for the three methylene carbons of the valerate chain will appear between ~20-40 ppm.
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Ethyl Ester & Methyl Phenyl Carbons: The -OCH₂- carbon will be found around 60-62 ppm, while the two methyl carbons (ester and phenyl) will be in the upfield region (~14 ppm and ~21 ppm, respectively).[5]
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-
Infrared (IR) Spectroscopy: IR spectroscopy is essential for identifying the key functional groups.
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C=O Stretching: Two strong, sharp absorption bands will be prominent. The ketone C=O stretch will appear around 1680-1690 cm⁻¹ , and the ester C=O stretch will be at a higher frequency, around 1730-1740 cm⁻¹ .
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C-H Stretching: Absorptions just above 3000 cm⁻¹ will indicate aromatic C-H bonds, while those just below 3000 cm⁻¹ correspond to aliphatic C-H bonds.
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C-O Stretching: A strong band in the 1150-1250 cm⁻¹ region is characteristic of the C-O single bond stretch of the ester group.
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Aromatic C=C Stretching: Medium to weak absorptions will appear in the ~1600 cm⁻¹ and ~1450-1500 cm⁻¹ regions.
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-
Mass Spectrometry (MS): Mass spectrometry confirms the molecular weight and provides structural information through fragmentation patterns.
-
Molecular Ion (M⁺): The molecular ion peak should be observed at m/z = 234.
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Key Fragments: Expect to see characteristic fragments corresponding to the loss of the ethoxy group (-OC₂H₅, m/z = 189), cleavage at the acyl-phenyl bond to form the p-tolyl acylium ion (m/z = 119), and other fragments resulting from the breakdown of the aliphatic chain.
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Synthesis via Friedel-Crafts Acylation
The most direct and reliable method for synthesizing Ethyl 5-(4-methylphenyl)-5-oxovalerate is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction is ideal as it introduces the acyl group without the risk of carbocation rearrangements or polysubstitution that can plague Friedel-Crafts alkylations.[6][7] The reaction involves treating toluene with an acylating agent, such as ethyl 5-chloro-5-oxovalerate, in the presence of a strong Lewis acid catalyst like aluminum chloride (AlCl₃).[8]
Synthesis Workflow
Caption: Overall workflow for the synthesis of Ethyl 5-(4-methylphenyl)-5-oxovalerate.
Detailed Experimental Protocol
This protocol is adapted from established procedures for Friedel-Crafts acylation of aromatic compounds.[8][9]
Materials and Reagents:
-
Toluene (anhydrous)
-
Ethyl 5-chloro-5-oxovalerate
-
Aluminum Chloride (AlCl₃, anhydrous powder)
-
Dichloromethane (DCM, anhydrous)
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Hydrochloric Acid (HCl, concentrated)
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Sodium Bicarbonate (NaHCO₃, 5% aqueous solution)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Standard laboratory glassware (flame-dried)
Procedure:
-
Reactor Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and an inert gas (N₂ or Argon) inlet, add anhydrous aluminum chloride (1.2 equivalents).
-
Solvent Addition: Add anhydrous dichloromethane via cannula to the flask and cool the resulting suspension to 0 °C in an ice bath. Causality: Anhydrous conditions are critical as Lewis acids like AlCl₃ react violently with water, which would quench the catalyst.
-
Acyl Chloride Addition: Slowly add a solution of ethyl 5-chloro-5-oxovalerate (1.0 equivalent) in anhydrous DCM to the stirred suspension via the dropping funnel. Causality: Slow addition is necessary to control the initial exothermic complex formation between the acyl chloride and AlCl₃.
-
Aromatic Substrate Addition: After the first addition is complete, add a solution of anhydrous toluene (1.0 to 1.1 equivalents) in anhydrous DCM dropwise, ensuring the internal temperature remains below 10 °C.
-
Reaction: Once the toluene addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the starting material is consumed, cool the reaction mixture back to 0 °C and pour it slowly and carefully onto a mixture of crushed ice and concentrated HCl with vigorous stirring. Causality: This step serves two purposes: it hydrolyzes and deactivates the AlCl₃ catalyst, and it protonates the product-catalyst complex, liberating the final ketone product.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude oil or solid by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure Ethyl 5-(4-methylphenyl)-5-oxovalerate.
Reaction Mechanism
The reaction proceeds via a well-established electrophilic aromatic substitution mechanism.
Caption: Mechanism of Friedel-Crafts acylation showing acylium ion formation and substitution.
Applications in Research and Drug Development
While not a final drug product itself, Ethyl 5-(4-methylphenyl)-5-oxovalerate is a valuable scaffold for chemical biology and drug discovery.
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Key Synthetic Intermediate: As a keto-ester, it is a difunctional molecule that allows for a wide range of subsequent chemical transformations. The ketone can be reduced, converted to an amine, or used in olefination reactions, while the ester can be hydrolyzed to the corresponding carboxylic acid or converted to an amide. This makes it a crucial starting point for synthesizing diverse compound libraries.
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Scaffold for Medicinal Chemistry: Compounds containing a 5-oxovalerate group attached to a lipophilic aromatic moiety have been explored as potential antagonists for inflammatory receptors. For example, similar structures have been investigated as antagonists for the 5-oxo-ETE receptor (OXE-R), which is a potent chemoattractant for eosinophils and is implicated in inflammatory diseases like asthma. The p-tolyl group provides a specific hydrophobic and aromatic feature that can be optimized for binding to target proteins.
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Probe for Structure-Activity Relationship (SAR) Studies: This molecule is an excellent starting point for SAR studies. Researchers can systematically modify each part of the molecule—the para-methyl group can be changed to other alkyl or electron-withdrawing groups, the ester can be converted to other functional groups, and the aliphatic chain can be lengthened or shortened—to probe the structural requirements for biological activity at a given target.
Conclusion
Ethyl 5-(4-methylphenyl)-5-oxovalerate represents a classic yet powerful molecular scaffold. Its straightforward synthesis via Friedel-Crafts acylation, combined with its versatile chemical handles, makes it an attractive intermediate for synthetic chemists. For drug development professionals, its structural motifs offer a promising foundation for the design of novel therapeutics, particularly in the area of inflammatory diseases. This guide provides the necessary technical information to synthesize, characterize, and strategically employ this compound in advanced research applications.
References
-
Chem-Impex International. Ethyl 5-[(4-methylphenyl)sulfonyl]-3-oxopentanoate. Available at: [Link]
-
PubChem. Ethyl 4-methyl-5-oxopentanoate. Available at: [Link]
-
ChemSynthesis. ethyl 4-methyl-5-oxopentanoate. Available at: [Link]
-
Royal Society of Chemistry. Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. Available at: [Link]
-
Melinda, J. K. Basic 1H- and 13C-NMR Spectroscopy. Wiley, 2012. Available at: [Link]
-
Organic Syntheses. Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Available at: [Link]
-
ChemSynthesis. ethyl 5-oxopentanoate. Available at: [Link]
-
LibreTexts Chemistry. ¹³C NMR Spectroscopy. Available at: [Link]
-
ResearchGate. ¹³C NMR spectrum of 1-[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methanamine. Available at: [Link]
-
SciSpace. ¹H and ¹³C NMR for the Profiling of Natural Product Extracts: Theory and Applications. Available at: [Link]
-
PubChem. Ethyl 5-oxopentanoate. Available at: [Link]
-
MDPI. Ethyl 5-Oxo-5-(((12-oxoindolo[2,1-b]quinazolin-6(12H)-ylidene)amino)oxy)pentanoate. Available at: [Link]
-
PrepChem.com. Synthesis of ethyl 5-oxopentanoate. Available at: [Link]
-
SynArchive. Friedel-Crafts Acylation. Available at: [Link]
-
Organic Chemistry Portal. Friedel-Crafts Acylation. Available at: [Link]
Sources
- 1. 5-(4-Methylphenyl)-5-oxovaleric acid | CAS 833-85-2 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 2. rsc.org [rsc.org]
- 3. 29.10 ¹³C NMR Spectroscopy – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. synarchive.com [synarchive.com]
- 7. Friedel-Crafts Acylation [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orgsyn.org [orgsyn.org]
